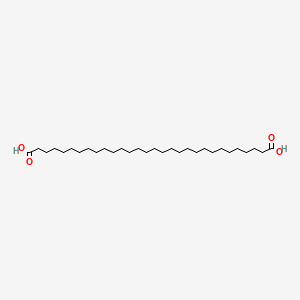

Triacontanedioic acid

Description

Properties

CAS No. |

6708-53-8 |

|---|---|

Molecular Formula |

C30H58O4 |

Molecular Weight |

482.8 g/mol |

IUPAC Name |

triacontanedioic acid |

InChI |

InChI=1S/C30H58O4/c31-29(32)27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30(33)34/h1-28H2,(H,31,32)(H,33,34) |

InChI Key |

JADFUOUIMWDTFX-UHFFFAOYSA-N |

SMILES |

C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

C(CCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of Triacontanedioic Acid

Identification and Characterization in Prokaryotic Organisms

In the domain of prokaryotes, which are single-celled organisms lacking a nucleus, derivatives of triacontanedioic acid are key components of the cell membranes of specific bacteria, particularly those adapted to extreme environments. wikipedia.org These lipids are examples of exceptions to the typical membrane structures that distinguish Bacteria from Archaea. anr.frnih.gov While bacterial membranes are generally composed of fatty acids linked by ester bonds to glycerol (B35011), some bacteria synthesize ether lipids, which are more characteristic of archaea and offer greater stability. nih.govfrontiersin.orgwikipedia.org

A notable occurrence of this compound derivatives is in thermophilic bacteria, which thrive in high-temperature environments. The hyperthermophilic bacterium Thermotoga maritima, which can grow at temperatures up to 90°C, possesses unique membrane lipids derived from this long-chain diacid. frontiersin.orgnih.gov Research has identified C32 (15,16-dimethylthis compound), a form of diabolic acid, in Thermotoga maritima. atamankimya.com These diabolic acids are a significant part of the lipid composition in bacteria of the genus Thermotoga, which inhabit environments such as Solfatara springs and deep-sea marine hydrothermal systems. atamankimya.com

The lipids of Thermotoga maritima include not only 15,16-dimethylthis compound but also a novel glycerol ether lipid identified as 15,16-dimethyl-30-glyceryloxy-triacontanedioic acid. frontiersin.orgrsc.org This compound is a key structural variant that enhances the stability of the bacterial membrane, providing protection against hydrolysis at the extremely high temperatures of its natural habitat. nih.govnih.govntu.ac.ukresearchgate.net The presence of such glycerol ether lipids in bacteria is intriguing, as ether linkages are more resistant to heat than the ester bonds typically found in bacterial lipids and are a hallmark of archaeal membranes. frontiersin.orgmdpi.com

Table 1: Occurrence of this compound and its Variants in Prokaryotes

| Organism | Compound Name | Compound Class | Key Findings |

| Thermotoga maritima | 15,16-dimethylthis compound | Diabolic Acid | A C32 diabolic acid identified in the lipids of this thermophilic bacterium. atamankimya.com |

| Thermotoga maritima | 15,16-dimethyl-30-glyceryloxy-triacontanedioic acid | Glycerol Ether Lipid | A novel lipid that confers membrane protection against hydrolysis at high temperatures. frontiersin.orgnih.govrsc.org |

Isolation and Detection in Eukaryotic Organisms

The presence of this compound is not limited to prokaryotes; it has also been identified in the eukaryotic domain, particularly within certain plant species.

In plants, this compound is commonly known as equisetolic acid. wikipedia.org It is recognized as a rare dicarboxylic acid found in field horsetail (B1181666) (Equisetum arvense), a widespread pteridophyte. mdpi.comnih.govresearchgate.net Further research has confirmed the presence of equisetolic acid in the spores and cones of both Equisetum arvense and Equisetum telmateia. wikipedia.org Ether extraction of the spores from these species can yield up to 1% this compound. researchgate.net

Table 2: Occurrence of this compound in Eukaryotes

| Organism | Common Name of Acid | Location in Organism | Notes |

| Equisetum arvense (Field Horsetail) | Equisetolic Acid | General | Identified as a rare dicarboxylic acid component of the plant. mdpi.comnih.gov |

| Equisetum arvense | Equisetolic Acid | Spores, Cones | Found in the reproductive structures of the plant. wikipedia.org |

| Equisetum telmateia | Equisetolic Acid | Spores, Cones | Found in the spores and cones, with yields of up to 1% via ether extraction. wikipedia.orgresearchgate.net |

The distribution of organisms that synthesize this compound and its derivatives defines its presence in broader environmental contexts. The thermophilic bacteria that produce its variants, such as Thermotoga, are found in high-temperature environmental reservoirs like geothermal springs and deep-sea hydrothermal vents. atamankimya.com In contrast, plant-derived equisetolic acid is associated with terrestrial ecosystems where Equisetum species are prevalent. mdpi.com Furthermore, related long-chain diacids, such as biphytanic diacids, have been detected in geological sediments, where they serve as tracers for past anaerobic methane (B114726) oxidation. atamankimya.com The natural environment, including soil and water, acts as a significant reservoir for diverse microorganisms, some of which may harbor unique lipids like this compound derivatives. plos.orgnih.gov

Biosynthesis and Metabolic Pathways of Triacontanedioic Acid

General Principles of Ultra-Long-Chain Fatty Acid Biosynthesis

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential molecules with critical physiological and structural functions in organisms. wikipedia.orgnih.gov Their synthesis is a crucial prerequisite for the formation of compounds like triacontanedioic acid.

The biosynthesis of VLCFAs occurs predominantly in the endoplasmic reticulum and is carried out by a membrane-bound enzymatic system. wikipedia.orgresearchgate.net This process is a cyclical elongation of a pre-existing fatty acid primer, most commonly palmitic acid (C16:0), which is itself produced by the cytosolic fatty acid synthase (FAS) complex. researchgate.netresearchgate.net The elongation cycle consists of four distinct steps:

Condensation: The cycle begins with the condensation of a long-chain acyl-CoA with a two-carbon unit derived from malonyl-CoA. This is the first and rate-limiting step, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). researchgate.net

Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA.

Dehydration: A molecule of water is removed to create a trans-2,3-enoyl-CoA.

Reduction: Finally, the double bond is reduced to yield a saturated acyl-CoA that is two carbons longer than the original substrate.

This elongated acyl-CoA can then either be utilized for the synthesis of other lipids or undergo further rounds of elongation until the desired chain length, such as C30, is achieved. researchgate.net In mammals, seven distinct ELOVL enzymes (ELOVL1-7) have been identified, each with specificities for substrates of different chain lengths and saturation levels. researchgate.netmdpi.com ELOVL1, ELOVL3, and ELOVL7 are primarily involved in the elongation of saturated and monounsaturated fatty acids. mdpi.com

Proposed Biosynthetic Routes for Alpha, Omega-Dicarboxylic Acids in Biological Systems

The defining feature of this compound is the presence of a carboxyl group at both ends of its 30-carbon aliphatic chain. The primary pathway for introducing the second carboxyl group onto a fatty acid is known as ω-oxidation. nih.govnih.gov This pathway serves as an alternative to the more common β-oxidation, especially when β-oxidation is impaired, and it is crucial for producing dicarboxylic acids. nih.govresearchgate.net

The formation of the C30 backbone of this compound relies on the fatty acid elongation systems described previously. nih.gov Starting with a common precursor like palmitic acid (C16:0), the ELOVL enzyme machinery would need to execute seven successive elongation cycles, each adding a two-carbon unit from malonyl-CoA. researchgate.netnih.gov This process would ultimately produce melissic acid (C30:0), the ultra-long-chain saturated fatty acid that is the direct precursor to this compound. wikipedia.org The elongation to this significant length is critical, as studies on plant suberin biosynthesis show that VLCFAs, specifically C22 and C24, are the substrates for ω-oxidation to produce the corresponding α,ω-dicarboxylic acids. oup.com

Once the C30 fatty acid is synthesized, the terminal methyl group (the ω-carbon) is oxidized to a carboxyl group. This ω-oxidation pathway is a three-step enzymatic process: nih.govresearchgate.net

ω-Hydroxylation: The first and most critical step is the hydroxylation of the terminal methyl group of the fatty acid to form an ω-hydroxy fatty acid (e.g., ω-hydroxymelissic acid). This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govoup.commdpi.com

Alcohol Oxidation: The newly formed terminal hydroxyl group is then oxidized to an aldehyde. This step is carried out by an alcohol dehydrogenase (ADH). researchgate.net

Aldehyde Oxidation: Finally, the terminal aldehyde group is oxidized to a carboxyl group, completing the formation of the α,ω-dicarboxylic acid (this compound). This final oxidation is catalyzed by an aldehyde dehydrogenase (ALDH). researchgate.net

This sequence transforms a monofunctional fatty acid into a difunctional dicarboxylic acid, which can then be further metabolized, often via β-oxidation from both ends of the chain. nih.gov

Enzymatic Systems Governing this compound Metabolism

The synthesis of this compound is governed by a specific set of enzymes, each playing a critical role in either chain elongation or terminal oxidation. The activity of these enzymes is tightly controlled to meet the metabolic needs of the cell.

The biosynthesis of this compound from basic precursors is dependent on several key enzyme families. The primary enzymes and their respective functions are detailed below.

| Enzyme Family | Specific Enzyme Example(s) | Function in this compound Biosynthesis | Reference |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | FAS Complex | Synthesizes the initial C16:0 (Palmitic Acid) precursor from acetyl-CoA and malonyl-CoA. | researchgate.net |

| Fatty Acid Elongases (ELOVL) | ELOVL1, ELOVL3, ELOVL7 | Catalyze the rate-limiting condensation step in the elongation of the fatty acid chain from C16 to C30. | researchgate.netmdpi.com |

| Cytochrome P450 Monooxygenases (CYP) | CYP86B1 (in plants), CYP52 family (in yeast) | Catalyze the initial ω-hydroxylation of the C30 fatty acid's terminal methyl group. | oup.commdpi.com |

| Alcohol Dehydrogenase (ADH) | Not specified | Oxidizes the terminal ω-hydroxy group of the C30 hydroxy fatty acid to an aldehyde. | researchgate.net |

| Aldehyde Dehydrogenase (ALDH) | Not specified | Oxidizes the terminal ω-aldehyde group to a carboxyl group, forming this compound. | researchgate.net |

The metabolic pathways leading to this compound are subject to rigorous regulation to maintain cellular homeostasis. This control is exerted at multiple levels, including transcriptional and post-translational mechanisms. ontosight.ai

Transcriptional Regulation: The expression of the genes encoding key biosynthetic enzymes is a primary point of control. For instance, the expression of ELOVL genes is known to have specific spatial and temporal patterns, indicating precise developmental and tissue-specific regulation. researchgate.net In yeast, the Pip2-Oaf1 protein complex acts as a heterodimeric transcription factor that is activated by fatty acids and positively regulates the transcription of genes involved in β-oxidation. researchgate.net Similar transcriptional control systems are expected to govern the expression of the CYP, ADH, and ALDH enzymes involved in ω-oxidation, likely responding to cellular concentrations of fatty acids or metabolic demand.

Post-Translational and Allosteric Regulation: Enzyme activity can also be controlled by feedback inhibition and allosteric regulation from various metabolites. ontosight.ainih.gov For example, studies of dicarboxylic acid metabolism in the citric acid cycle of Bacillus subtilis show that enzymes like succinate (B1194679) dehydrogenase are repressed by downstream products such as malate. nih.gov It is plausible that the enzymes in the this compound pathway are similarly inhibited by high concentrations of their own products or other pathway intermediates, preventing wasteful overproduction.

Catabolic Pathways and Degradation Mechanisms of this compound

The breakdown of this compound, a long-chain dicarboxylic acid, is a critical process in various biological and environmental systems. This degradation is primarily accomplished through microbial and enzymatic pathways, which convert this complex molecule into simpler, usable forms.

Microbial Mineralization and Turnover Dynamics in Environmental Contexts

The environmental fate of this compound is largely governed by microbial activity, which determines its mineralization rate and turnover time in matrices such as soil. The molecular structure, particularly the chain length of dicarboxylic acids (DCAs), significantly influences their microbial accessibility and subsequent degradation.

Research investigating the mineralization of DCAs with varying chain lengths (from 12 to 30 carbons) in the topsoil of a Fluvic Gleysol revealed that the persistence of these molecules generally increases with their size. researchgate.net In this study, the transformation and turnover of medium- to long-chain DCAs were found to be regulated by microbial uptake and mineralization. researchgate.net

A key finding was that the half-life of dicarboxylic acids in soil increased with chain length. For instance, dodecanedioic acid (C12) had a half-life of 7.6 days, which dramatically increased to 86.6 days for octadecanedioic acid (C18). While the half-life for docosanedioic acid (C22) decreased to 46.2 days, this compound (C30) exhibited the longest half-life, indicating its higher persistence in the soil environment. researchgate.net The mineralization of these DCAs, traced using ¹³C labeling, was highest in the initial days of the experiment and decreased with increasing chain length. researchgate.net

Gram-negative bacteria were identified as the primary consumers of these DCAs, incorporating more of the ¹³C label compared to other microbial groups like actinomycetes and fungi, especially during the early phase of incubation. researchgate.net This suggests that specific microbial communities are key players in the initial breakdown of these long-chain molecules.

Table 1: Half-life of Dicarboxylic Acids in Soil

| Dicarboxylic Acid | Carbon Chain Length | Half-life (days) |

|---|---|---|

| Dodecanedioic acid | C12 | 7.6 |

| Octadecanedioic acid | C18 | 86.6 |

| Docosanedioic acid | C22 | 46.2 |

| This compound | C30 | >86.6* |

*The study indicated C30 DCA had the longest half-life, exceeding that of C18 DCA. researchgate.net

Enzymatic Degradation of Long-Chain Dicarboxylic Acids within Cellular Systems

Within cellular systems, the breakdown of long-chain dicarboxylic acids like this compound is a specialized process that primarily occurs in peroxisomes through β-oxidation. nih.govnih.gov This pathway is distinct from the mitochondrial β-oxidation of most fatty acids. nih.gov

The degradation process begins with the activation of the dicarboxylic acid. A specific dicarboxylyl-CoA synthetase activates the DCA, converting it into its corresponding dicarboxylyl-CoA ester. nih.govsemanticscholar.org This activated molecule is then transported into the peroxisome. Evidence suggests that the ABCD3 transporter (also known as PMP70) is essential for moving long-chain DCAs into the peroxisome. nih.gov

Once inside the peroxisome, the dicarboxylyl-CoA ester undergoes a series of reactions collectively known as β-oxidation, which sequentially shortens the carbon chain. nih.gov Each cycle of β-oxidation involves four key enzymatic steps and results in the removal of an acetyl-CoA unit.

The key enzymes involved in the peroxisomal β-oxidation of straight-chain dicarboxylic acids include:

Acyl-CoA Oxidase (ACOX): Specifically, straight-chain acyl-CoA oxidase (SCOX) catalyzes the first and rate-limiting step, introducing a double bond. nih.govsemanticscholar.org

Bifunctional Proteins: Both L-bifunctional protein (LBP) and D-bifunctional protein (DBP) are involved in the subsequent hydration and dehydrogenation steps. nih.govsemanticscholar.org The degradation of DCAs represents one of the first specific functions identified for LBP. nih.gov

Thiolase: The final step is the thiolytic cleavage, which releases a molecule of acetyl-CoA. This reaction is carried out by enzymes such as sterol carrier protein X (SCPx) and the classic 3-ketoacyl-CoA thiolase. nih.govsemanticscholar.org

This enzymatic cascade systematically shortens the long-chain dicarboxylic acid, producing chain-shortened DCAs and acetyl-CoA. nih.gov This pathway is particularly active when there is an increased flow of lipids or when mitochondrial fatty acid oxidation is impaired. nih.gov

Table 2: Key Enzymes in Peroxisomal β-Oxidation of Long-Chain Dicarboxylic Acids

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Dicarboxylyl-CoA Synthetase | - | Activates DCA to dicarboxylyl-CoA | nih.gov |

| ATP Binding Cassette Subfamily D Member 3 | ABCD3 | Transports activated DCA into peroxisomes | nih.gov |

| Straight-chain Acyl-CoA Oxidase | SCOX | Catalyzes the initial oxidation step | nih.govsemanticscholar.org |

| L-Bifunctional Protein | LBP | Hydration and dehydrogenation | nih.govsemanticscholar.org |

| D-Bifunctional Protein | DBP | Hydration and dehydrogenation | nih.govsemanticscholar.org |

| Sterol Carrier Protein X | SCPx | Thiolytic cleavage | nih.govsemanticscholar.org |

Advanced Analytical Methodologies for Triacontanedioic Acid Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are central to the analysis of triacontanedioic acid, enabling its separation from complex matrices and subsequent identification and quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) and Coupled GC-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of volatile and semi-volatile compounds. rsc.org However, due to the low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile form suitable for GC analysis. nih.gov

Derivatization: The most common derivatization method is esterification, typically to form methyl esters (dicarboxylic acid methyl esters, DAMEs). nih.gov This is often achieved by reaction with reagents such as BF₃/methanol (B129727) or by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nist.gov The resulting derivatives are more volatile and exhibit better chromatographic behavior.

Separation and Detection: The derivatized this compound is then separated on a GC column, typically a nonpolar or medium-polarity column such as one with a 5% phenylmethylpolysiloxane stationary phase. nist.gov The separated components are then detected, most commonly by a flame ionization detector (FID) for quantification or a mass spectrometer for identification and quantification. rsc.org GC-MS provides detailed structural information through the fragmentation pattern of the derivatized molecule, aiding in its unambiguous identification. chromatographyonline.com For instance, the analysis of fatty acid methyl esters (FAMEs) by GC-MS/MS can utilize specific precursor and product ions for enhanced selectivity and sensitivity. nih.gov

| Parameter | Typical Condition | Reference |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | nist.gov |

| Derivatization Conditions | 70 °C for 90 minutes | nist.gov |

| GC Column | HP-5 (5% phenylmethylpolysiloxane) | nist.gov |

| Carrier Gas | Helium | nist.gov |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity | nist.gov |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography offers a versatile alternative to GC, particularly for non-volatile and thermally labile compounds like this compound, often without the need for derivatization. chromatographyonline.com When coupled with mass spectrometry, LC-MS provides high sensitivity and selectivity for the analysis of dicarboxylic acids in complex biological samples. nih.gov

Separation: Reversed-phase HPLC is a common mode for the separation of fatty acids and their derivatives. researchgate.net Columns with C18 stationary phases are frequently used. researchgate.net For enhanced separation of dicarboxylic acids, mixed-mode chromatography, combining reversed-phase and anion-exchange mechanisms, can be employed. lcms.cz The mobile phase typically consists of a mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govrsc.org

Detection: UV detection can be used, especially after derivatization with a UV-absorbing tag, but its sensitivity for underivatized long-chain dicarboxylic acids is limited. researchgate.net Mass spectrometry is the preferred detection method. Electrospray ionization (ESI) in negative ion mode is commonly used to detect the deprotonated molecule [M-H]⁻. For this compound, this ion would have a mass-to-charge ratio (m/z) of 481.4257. amazonaws.com Tandem mass spectrometry (LC-MS/MS) further enhances specificity and sensitivity, making it suitable for trace-level quantification in biological matrices. chromatographyonline.comnih.gov Derivatization with reagents like dimethylaminophenacyl bromide (DmPABr) can reverse the charge to positive, improving ionization efficiency and fragmentation for LC-MS/MS analysis. chromatographyonline.com

| Parameter | Typical Condition | Reference |

| Chromatography Mode | Reversed-Phase Liquid Chromatography (RP-LC) | nih.gov |

| Column | C18 stationary phase | researchgate.net |

| Mobile Phase | Water/acetonitrile or methanol with formic acid | nih.govrsc.org |

| Ionization Mode (MS) | Negative Electrospray Ionization (ESI) | rsc.orgamazonaws.com |

| Detected Ion | [M-H]⁻ at m/z 481.4257 | amazonaws.com |

Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC)

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. lcms.czresearchgate.net This technique is well-suited for the analysis of complex mixtures containing dicarboxylic acids. rsc.org For instance, a UPLC/ESI-ToF-MS method has been developed for the analysis of long-chain dicarboxylic acids (up to C12) in atmospheric aerosols, demonstrating excellent precision and accuracy. rsc.org The mobile phases are similar to those used in HPLC, often consisting of acidified water and acetonitrile. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC employs a supercritical fluid, typically carbon dioxide, as the mobile phase. oup.comshimadzu.com This technique combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. SFC is particularly advantageous for the analysis of labile compounds like long-chain carboxylic acids as it can be performed at lower temperatures than GC. oup.comoup.com It can be coupled with various detectors, including flame ionization detection (FID) and mass spectrometry. oup.com For the analysis of carboxylic acids, polar stationary phases, such as cyanopropyl polysiloxane, can provide better peak shapes. oup.com

| Technique | Key Advantage for this compound Analysis | Reference |

| UHPLC | Faster analysis, higher resolution, and sensitivity compared to HPLC. | lcms.czresearchgate.net |

| SFC | Suitable for labile compounds, allows for lower temperature analysis than GC. | oup.comoup.com |

Multidimensional and Chiral Chromatographic Applications

For exceptionally complex samples, multidimensional chromatography, which involves coupling two or more chromatographic columns with different separation mechanisms, can provide significantly enhanced resolving power. google.com For example, a process for separating dicarboxylic acids has been described that utilizes a combination of filtration and solid-liquid extraction with a C18 stationary phase. google.com While this compound is achiral and therefore does not require chiral separation, the principles of advanced chromatographic separations are relevant for its purification from complex biological or synthetic mixtures that may contain chiral components.

Thin-Layer Chromatography (TLC) for Preparative and Analytical Separations

Thin-layer chromatography is a simple, cost-effective, and versatile technique for the separation and qualitative analysis of lipids and dicarboxylic acids. iitg.ac.in It can also be used for preparative purposes to isolate small amounts of a compound.

Methodology: For the separation of dicarboxylic acids, silica (B1680970) gel plates are commonly used as the stationary phase. upatras.gr A variety of solvent systems can be employed as the mobile phase, with their composition tailored to achieve the desired separation. A common solvent system for neutral lipids and fatty acids is a mixture of hexane, diethyl ether, and acetic acid. upatras.gr After development, the separated spots are visualized.

Visualization: Since this compound is not colored and does not fluoresce, a visualization reagent is required. Common methods include:

Iodine Vapor: The plate is exposed to iodine vapor, which reversibly absorbs onto the lipid spots, making them visible as brown stains. upatras.grlibretexts.org

Charring: The plate is sprayed with a reagent like sulfuric acid and heated, which chars the organic compounds, leaving dark spots. upatras.gr

pH Indicators: A pH indicator dye, such as bromocresol green, can be used to visualize acidic compounds like dicarboxylic acids as colored spots on a contrasting background. epfl.ch

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel G-25 | upatras.gr |

| Mobile Phase | Hexane:Diethyl Ether:Glacial Acetic Acid (70:30:3, v/v/v) | upatras.gr |

| Visualization | Iodine Vapor | upatras.grlibretexts.org |

Spectroscopic and Spectrometric Characterization Approaches

Spectroscopic and spectrometric techniques are essential for the definitive structural elucidation of this compound.

Mass Spectrometry (MS): As mentioned in the chromatography sections, mass spectrometry is a key tool for determining the molecular weight and obtaining structural information. In negative ion ESI-MS, this compound is expected to show a prominent ion at m/z 481.4257, corresponding to the [M-H]⁻ ion. amazonaws.com The fragmentation pattern in MS/MS experiments can provide further structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for structural analysis of organic molecules. aocs.org

¹H NMR: The proton NMR spectrum of a long-chain dicarboxylic acid would show characteristic signals for the methylene (B1212753) protons (-(CH₂)₂₆-) as a broad multiplet around 1.2-1.6 ppm. The protons on the carbons alpha to the carboxylic acid groups (-CH₂-COOH) would appear further downfield, typically in the range of 2.2-2.5 ppm. The acidic protons of the carboxyl groups (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. nih.govmagritek.com

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid groups in the range of 170-185 ppm. The signals for the numerous methylene carbons in the long alkyl chain would appear in the aliphatic region of the spectrum. aocs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. upi.edu The IR spectrum of this compound would be characterized by:

A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. researchgate.net

A strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid groups. researchgate.net

C-H stretching vibrations of the long methylene chain would be observed around 2850-2960 cm⁻¹.

| Technique | Characteristic Signal/Feature for this compound | Reference |

| Mass Spectrometry (ESI-) | [M-H]⁻ ion at m/z 481.4257 | amazonaws.com |

| ¹H NMR | -COOH proton signal > 10 ppm; α-CH₂ protons at ~2.2-2.5 ppm | nih.govmagritek.com |

| ¹³C NMR | C=O signal at ~170-185 ppm | aocs.org |

| Infrared (IR) Spectroscopy | Broad O-H stretch at 2500-3300 cm⁻¹; C=O stretch at ~1700-1725 cm⁻¹ | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the definitive structural elucidation of organic molecules, including this compound. slideshare.net It provides detailed information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei. slideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the identity and purity of synthesized or isolated this compound.

¹H NMR Spectroscopy: In proton NMR, the chemical shift of a proton provides information about its electronic environment. slideshare.net For a long-chain α,ω-dicarboxylic acid like this compound, the spectrum exhibits characteristic signals. The acidic protons of the two carboxylic acid groups (-COOH) are typically observed far downfield, in the range of 10-13 ppm, due to strong deshielding. princeton.eduthermofisher.com The protons on the carbons adjacent to the carbonyl groups (the α-protons at C2 and C29) appear as a triplet around 2.10–2.20 ppm. mdpi.com The vast majority of the protons are part of the long methylene (-CH₂) backbone and produce a large, overlapping multiplet signal around 1.20–1.60 ppm. mdpi.com

¹³C NMR Spectroscopy: Carbon NMR is particularly powerful for confirming the carbon skeleton. The most downfield signals in the ¹³C NMR spectrum correspond to the carboxyl carbons (-COOH), appearing in the 170–185 ppm region. princeton.edu The carbons adjacent to the carboxyl groups (α-carbons) are also shifted downfield relative to the rest of the alkyl chain. The remaining methylene carbons of the long chain generate a series of signals in the typical aliphatic region. The structural assignment of a related very-long-chain dicarboxylic acid has been confirmed using both ¹H and ¹³C NMR spectroscopy. nih.gov

2D NMR Techniques: To resolve ambiguities and confirm connectivity, 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are used. The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning the specific structural environments of the carboxyl groups and the adjacent methylene units. princeton.edu

Table 1: Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Rationale |

| ¹H | Carboxylic Acid (-COOH ) | 10 - 13 | Deshielded acidic proton. princeton.eduthermofisher.com |

| ¹H | α-Methylene (-CH₂ COOH) | 2.1 - 2.4 | Protons adjacent to the electron-withdrawing carbonyl group. thermofisher.commdpi.com |

| ¹H | Bulk Methylene (-CH₂-)n | 1.2 - 1.6 | Standard aliphatic proton region. mdpi.com |

| ¹³C | Carboxyl (C OOH) | 170 - 185 | Deshielded carbonyl carbon. princeton.edu |

| ¹³C | α-Methylene (-C H₂COOH) | ~34 | Carbon adjacent to the carbonyl group. |

| ¹³C | Bulk Methylene (-C H₂-)n | ~25 - 30 | Standard aliphatic carbon region. |

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis (e.g., DESI-MSI)

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly within tissue sections, combining the molecular specificity of mass spectrometry with microscopic imaging. nih.govmediford.com This method is ideal for understanding the localization and potential biological roles of lipids like this compound in situ, without the need for chemical labels. nih.gov

Among various MSI techniques, Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is particularly well-suited for analyzing small molecules and lipids. nih.govcreative-biostructure.com DESI-MSI is an ambient ionization method, meaning it operates under normal atmospheric conditions with minimal sample preparation. biorxiv.orgresearchgate.net The technique works by directing a spray of charged solvent droplets onto the surface of a tissue section. biorxiv.org The impact of these droplets desorbs and ionizes molecules from the surface, which are then transferred into the mass spectrometer for analysis. creative-biostructure.com A mass spectrum is collected at each discrete point (pixel) across the sample, and by plotting the intensity of a specific mass-to-charge ratio (m/z) for every pixel, a chemical image showing the distribution of that molecule is generated. nih.gov

DESI-MSI has successfully been used to map the distribution of other carboxylic acids, such as tricarboxylic acid cycle metabolites, in plant tissues, revealing distinct localization patterns in different developmental zones. biorxiv.org This demonstrates its capability to reveal the heterogeneous distribution of dicarboxylic acids within a biological sample, providing insights that bulk extraction methods cannot. nih.govbiorxiv.org

Table 2: Comparison of Common Mass Spectrometry Imaging Techniques

| Feature | DESI-MSI (Desorption Electrospray Ionization) | MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization) |

| Principle | Analyte desorption by charged solvent spray. biorxiv.org | Analyte desorption by laser ablation of a matrix-coated sample. shimadzu.com |

| Sample Preparation | Minimal; no matrix required. biorxiv.orgresearchgate.net | Requires uniform coating with an energy-absorbing matrix. shimadzu.com |

| Vacuum | Ambient pressure. creative-biostructure.com | High vacuum. |

| Primary Analytes | Small molecules, lipids, metabolites. nih.govcreative-biostructure.com | Peptides, proteins, polymers, small molecules. shimadzu.com |

| Spatial Resolution | Typically ~100-200 µm. nih.govcreative-biostructure.com | Can achieve higher resolution (<20 µm). ntnu.edu |

| Advantages | Fast, simple, minimal sample prep, less destructive. researchgate.net | High sensitivity, high spatial resolution, broad analyte coverage. nih.gov |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Proper sample preparation is critical for the accurate and sensitive analysis of this compound, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS). The high polarity and low volatility of dicarboxylic acids necessitate specific extraction and derivatization steps to make them amenable to GC analysis. google.comnih.gov

Sample Extraction: The initial step involves extracting the lipids from the biological or environmental matrix. Liquid-liquid extraction (LLE) is a common method, using organic solvents such as ethyl acetate (B1210297) or methyl-tert-butyl ether (MTBE) to separate lipids from the aqueous phase. mdpi.comgoogle.com For solid samples, matrix solid-phase dispersion (MSPD) can be employed, where the sample is blended with a solid support (like silica) and the analytes are eluted with a solvent. nih.gov

Derivatization: Derivatization is a crucial step that converts the polar carboxyl groups into less polar, more volatile esters or silyl (B83357) ethers. google.comresearchgate.net This transformation improves chromatographic peak shape, enhances thermal stability, and allows for analysis by GC-MS. nih.gov Two primary strategies are widely used:

Esterification: This involves reacting the carboxylic acid groups with an alcohol in the presence of a catalyst. A common reagent is boron trifluoride (BF₃) in an alcohol like butanol or methanol, which converts the dicarboxylic acid into its corresponding dialkyl ester. nih.gov This method is robust and provides stable derivatives.

Silylation: This is a very common and effective method where the acidic protons are replaced by a silyl group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mmpc.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used. nih.govresearchgate.netmmpc.org Silylation is a rapid reaction that produces derivatives with excellent volatility for GC-MS analysis. researchgate.net For long-chain dicarboxylic acids, derivatization with reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) has been shown to be effective. nih.govjmb.or.kr

The choice of derivatization agent can significantly impact the sensitivity and reproducibility of the analysis. nih.gov For instance, changing the ratio of derivatization agent to catalyst can optimize peak intensity and reproducibility. jmb.or.kr

Table 3: Comparison of Derivatization Strategies for Dicarboxylic Acid Analysis

| Strategy | Common Reagents | Product | Advantages | Analytical Method |

| Esterification | BF₃/Methanol or Butanol nih.gov | Methyl or Butyl Esters | Forms stable derivatives suitable for complex matrices. google.com | GC-MS |

| Silylation | BSTFA, MSTFA, MTBSTFA researchgate.netmmpc.org | Trimethylsilyl (TMS) or TBDMS Ethers | Fast reaction, highly volatile products, excellent for GC. researchgate.net | GC-MS |

| Charge-Reversal | Dimethylaminophenacyl bromide (DmPABr) chromatographyonline.com | Phenacyl Esters | Improves ionization efficiency and sensitivity in LC-MS. chromatographyonline.com | LC-MS/MS |

Computational and Statistical Methodologies in Lipidomics Data Analysis

Lipidomics research, which includes the analysis of this compound, generates vast and complex datasets that require sophisticated computational and statistical tools for processing and interpretation. nih.gov The analytical workflow transforms raw instrument data into meaningful biological insights. acs.org

The data analysis pipeline can be broadly divided into several key stages:

Feature Detection and Alignment: Raw data from LC-MS or GC-MS runs are processed to detect molecular features, which are defined by their mass-to-charge ratio (m/z) and retention time. Software tools like MZmine or LipidFinder are used for this purpose. creative-proteomics.comnih.gov

Lipid Identification and Annotation: Detected features are identified by matching their mass and fragmentation patterns (from MS/MS spectra) against comprehensive lipid databases like LIPID MAPS. creative-proteomics.commass-analytica.com This step is critical for assigning a chemical identity to each feature.

Quantification and Normalization: The peak area or intensity of each identified lipid is quantified across all samples. This data is then normalized to correct for variations in sample amount and instrument response, often using internal standards. nih.gov

Several software packages and platforms have been developed to streamline these complex analyses. nih.gov Tools like LipidXplorer, LipidSuite, and the online analysis portal provided by LIPID MAPS offer integrated workflows for quantification, statistical analysis, and visualization. creative-proteomics.comlipidmaps.org Advanced methods like metabolic network analysis, using tools such as LINEX, can further place the findings into a biological context by mapping changes onto known metabolic pathways. acs.orgnih.gov

Table 4: Selected Software and Tools for Lipidomics Data Analysis

| Tool/Platform | Primary Function(s) | Key Features |

| LIPID MAPS creative-proteomics.commass-analytica.com | Database, identification, and statistical analysis. | Comprehensive lipid structure database, MS search tools, online statistical analysis suite (PCA, ANOVA, volcano plots). lipidmaps.org |

| LipidXplorer creative-proteomics.com | Lipid identification and quantification. | Supports both targeted and untargeted lipidomics from raw MS data. nih.gov |

| LipidFinder creative-proteomics.com | Automated lipid identification from LC-MS data. | Streamlines the process of identifying and quantifying lipids from complex datasets. nih.gov |

| MZmine nih.gov | Data processing for mass spectrometry. | Modular framework for feature detection, alignment, and visualization of MS data. |

| LiPydomics acs.org | Python package for ion mobility-MS data. | Enables statistical analysis, plotting, and lipid identification in a reproducible coding environment. |

Biochemical Roles and Physiological Functions of Triacontanedioic Acid in Biological Systems

Contribution to Biological Membrane Structure and Functional Integrity

The primary and most well-documented role of triacontanedioic acid derivatives is their contribution to the unique membrane structures of certain extremophilic bacteria, enabling them to survive in harsh conditions.

Role in Thermostability and Extremophile Adaptation (e.g., Thermotoga maritima membrane lipids)

This compound is a fundamental component of the membrane lipids in hyperthermophilic bacteria, such as Thermotoga maritima, which thrives in temperatures between 55°C and 90°C. researchgate.netnih.gov In these organisms, derivatives of C30, C32, and C34 dicarboxylic acids, known as diabolic acids (e.g., 15,16-dimethylthis compound), form the core of membrane-spanning lipids. researchgate.netnih.govnih.govresearchgate.net

Unlike typical bacterial membranes, which consist of a bilayer of phospholipids, the membranes of Thermotoga species contain tetraester, tetraether, and mixed ether/ester lipids that span the entire membrane. nih.govnih.govbohrium.com This creates a monolayer structure that is inherently more rigid and resistant to thermal degradation compared to a bilayer. nih.govnih.gov The long carbon chains of the diabolic acids act as molecular rivets, holding the membrane together at temperatures that would cause conventional lipid bilayers to disintegrate. nih.gov Research on Thermotoga maritima has shown that as the organism grows, the relative abundance of these diabolic acids increases, highlighting their importance for membrane integrity in mature cells, independent of growth temperature. nih.govnih.govresearchgate.net

Table 1: Key Lipid Components of Thermotoga maritima Membranes

| Lipid Component | Chemical Nature | Primary Function | Source(s) |

|---|---|---|---|

| 15,16-dimethylthis compound (Diabolic acid) | Long-chain dicarboxylic acid | Core component of membrane-spanning lipids | researchgate.netnih.gov |

| C30, C32, C34 Diabolic Acids | Dicarboxylic acids with mid-chain methyl groups | Form tetraester and tetraether membrane-spanning lipids | nih.govnih.govresearchgate.net |

| 15,16-dimethyl-30-glyceryloxytriacontanoic acid | Novel glycerol (B35011) monoether lipid | Contributes to membrane structure and stability | researchgate.netnih.gov |

Implications for Membrane Fluidity, Permeability, and Cellular Resilience

The incorporation of this compound-based spanning lipids has significant consequences for the biophysical properties of the cell membrane. The primary role of these lipids is to decrease membrane fluidity. nih.gov In high-temperature environments, maintaining low membrane fluidity is crucial for cellular survival, as heat naturally increases the kinetic energy of lipid molecules, which can lead to excessive fluidity and loss of membrane integrity. nih.gov

Involvement in Microbial Ecological Interactions and Adaptation Mechanisms

The synthesis of this compound-based lipids is a key adaptation mechanism that allows certain microbes to inhabit and thrive in extreme ecological niches. mbl.or.krasm.org By engineering a thermostable membrane, organisms like Thermotoga maritima can colonize environments such as deep-sea hydrothermal vents, which are inaccessible to mesophilic organisms. nih.govnih.gov This adaptation directly shapes their ecological role, defining them as primary producers or consumers in high-temperature food webs.

While the role of this compound in adapting to physical stressors is clear, its direct involvement in mediating interactions between different microbial species is not well-documented. The primary function appears to be enabling survival and defining the organism's fundamental niche, rather than acting as a signaling molecule or a mediator in competitive or symbiotic interactions. The presence of these unique lipids is a defining characteristic of specific bacterial groups like the Thermotogales, setting them apart biochemically and ecologically from other microbial communities. nih.govnih.gov

Interactions with Soil Microbial Communities and Organic Carbon Cycling

There is currently a lack of direct scientific evidence linking this compound specifically to interactions within soil microbial communities or its role in the broader organic carbon cycle. Soil microbial communities are key drivers of carbon and nitrogen cycling, with different phyla of bacteria, such as Acidobacteria, playing significant roles. nih.govusda.gov The turnover of organic matter in soil is a complex process mediated by a vast diversity of microorganisms and their enzymatic activities. nih.gov While soil microbes produce a wide array of fatty acids, the presence and function of very long-chain dicarboxylic acids like this compound in these environments have not been a focus of research. The cycling of carbon in soil involves the breakdown of complex organic matter and the formation of stable substances like humic acid, processes in which microbial communities are integral. researchgate.netyoutube.com However, the specific contribution of this compound to these pathways remains uncharacterized.

Potential Roles in Plant Metabolism, Signaling, and Development (as a dicarboxylic acid)

In plants, dicarboxylic acids are central to a multitude of metabolic and signaling pathways. mdpi.com However, research has predominantly focused on short-chain dicarboxylic acids such as malate, oxaloacetate, and α-ketoglutarate, which are intermediates of the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov These molecules are fundamental to cellular respiration, amino acid biosynthesis, and bioenergy metabolism. mdpi.comnih.gov

Furthermore, in plants with C4 and crassulacean acid metabolism (CAM) photosynthesis, dicarboxylic acids (primarily malate) are crucial for concentrating carbon dioxide, which allows for high-efficiency photosynthesis under stressful conditions like heat and drought. mdpi.com Certain dicarboxylic acids, like citrate (B86180), also act as signaling molecules, influencing gene expression related to metabolism, stress responses, and development. nih.govoup.comoup.com Studies have shown that changes in the cellular concentrations of citrate can have a major impact on the abundance of transcripts related to photosynthesis, nitrogen metabolism, and biotic stress. nih.govoup.com

Despite these well-established roles for short-chain dicarboxylic acids, the specific functions of very long-chain dicarboxylic acids like this compound in plant metabolism, signaling, or development have not been elucidated.

Table 2: Established Roles of Common Dicarboxylic Acids in Plants

| Dicarboxylic Acid | Pathway/Process | Primary Function(s) | Source(s) |

|---|---|---|---|

| Oxaloacetate | TCA Cycle, C4 Photosynthesis | Carbon fixation, precursor for amino acids | mdpi.com |

| Malate | TCA Cycle, C4/CAM Photosynthesis | CO2 transport and storage, stomatal regulation | mdpi.comuky.edu |

| α-Ketoglutarate | TCA Cycle, Nitrogen Assimilation | Carbon skeleton for amino acid synthesis | mdpi.com |

Chemical Synthesis and Derivatization of Triacontanedioic Acid for Research Purposes

Strategies for De Novo Chemical Synthesis of Long-Chain Dicarboxylic Acids

The de novo chemical synthesis of very long-chain dicarboxylic acids like triacontanedioic acid is a complex task. While biotechnological routes are common, several chemical strategies can be employed for their synthesis, offering alternatives that avoid biological processes. fraunhofer.de These methods often involve building the long carbon chain through coupling reactions or modifying existing long-chain molecules.

Olefin Metathesis: A powerful strategy for synthesizing long-chain α,ω-dicarboxylic acids is the self-metathesis of unsaturated fatty acids. researchgate.netresearchgate.net This reaction utilizes catalysts, such as Grubbs' ruthenium catalysts, to couple two molecules of an unsaturated fatty acid, followed by hydrogenation of the resulting internal double bond. mdpi.com For instance, the self-metathesis of a 15-carbon ω-unsaturated carboxylic acid could theoretically yield a 28-carbon unsaturated dicarboxylic acid, which after hydrogenation and chain extension could lead to this compound. The reaction is driven by the removal of a volatile alkene byproduct, like ethene. sigmaaldrich.com This approach is attractive for its efficiency and use of renewable starting materials. researchgate.net

Kolbe Electrolysis: The Kolbe electrolysis is a classic electrochemical method for forming a carbon-carbon bond by the decarboxylative dimerization of two carboxylate ions. wikipedia.orgorganic-chemistry.org To synthesize this compound, a dicarboxylic acid with 16 carbons (hexadecanedioic acid) could be partially esterified to a monomethyl ester. The electrolysis of this monoester would lead to the dimerization of the alkyl radicals formed upon decarboxylation, yielding dimethyl triacontanedioate. Subsequent hydrolysis of the diester would produce the desired this compound. The efficiency of Kolbe electrolysis can be influenced by factors such as pH, electrode material, and solvent. nih.govmdpi.comresearchgate.net

Other Chemical Routes:

Isomerizing Hydroxycarbonylation: This one-step method can convert unsaturated fatty acids into long-chain α,ω-dicarboxylic acids using a palladium catalyst. acs.org It combines isomerization of the internal double bond to the terminal position with selective carbonylation.

Oxidative Cleavage: Long-chain unsaturated fatty acids can be subjected to oxidative cleavage of the double bond using strong oxidizing agents like ozone (ozonolysis) or permanganate, which can yield dicarboxylic acids, although this often results in shorter chains than the starting material.

| Synthesis Strategy | Typical Starting Materials | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Olefin Metathesis | Long-chain unsaturated fatty acids or their esters | Ruthenium-based catalysts (e.g., Grubbs' catalysts) | High conversion rates, can be performed solvent-free. researchgate.netresearchgate.net | Requires unsaturated precursors, potential for catalyst poisoning. |

| Kolbe Electrolysis | Monoesters of shorter-chain dicarboxylic acids | Electrochemical cell, platinum electrodes, alkaline conditions. wikipedia.orgnih.gov | Can produce symmetrical dimers with very long chains. | Formation of side products, requires control of reaction conditions. organic-chemistry.org |

| Isomerizing Hydroxycarbonylation | Unsaturated fatty acids | Palladium catalyst, diphosphine ligand, water as nucleophile. acs.org | Single-step process with high selectivity for linear products. acs.org | Requires high pressure and temperature, catalyst sensitivity. |

Preparation and Characterization of this compound Esters and Other Derivatives

The two carboxylic acid groups of this compound allow for a wide range of derivatizations, which are essential for its use in polymerization and other applications. Common derivatives include esters, acid chlorides, and amides.

Esterification: this compound can be readily converted to its corresponding esters through Fischer esterification with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. For very long-chain dicarboxylic acids, divinyl esters can also be prepared, which are useful monomers for enzymatic polymerization. nih.gov

Formation of Acid Chlorides: The conversion of the dicarboxylic acid to the corresponding diacyl chloride is a key step for synthesizing certain polyesters and polyamides under milder conditions. iosrjournals.org Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically used for this transformation.

Amide Synthesis: this compound can react with amines to form diamides or polyamides. Direct condensation with amines often requires high temperatures, but the reaction can be facilitated by using catalysts like Nb₂O₅ or by first converting the diacid to a more reactive derivative like a diacyl chloride. nih.govbuet.ac.bdresearchgate.net

Characterization: The characterization of these derivatives relies on standard spectroscopic techniques.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the diethyl ester, characteristic triplets would appear around 4.1 ppm for the methylene (B1212753) protons of the ethyl groups (-O-CH₂-CH₃) and around 2.3 ppm for the methylene protons alpha to the carbonyl groups (-CH₂-COO-). scispace.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a peak for the carbonyl carbon around 174 ppm for the ester.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the carbonyl group. For the diacid, a broad O-H stretch is observed from 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹. For the corresponding diacyl chloride, the C=O stretch shifts to a higher frequency, typically around 1800 cm⁻¹. libretexts.org For esters, the C=O stretch is found around 1735-1750 cm⁻¹, and for amides, it appears at a lower frequency, around 1630-1690 cm⁻¹. libretexts.org

Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the derivatives. A common fragmentation pattern for dicarboxylic acid derivatives is the cleavage of the C-Y bond (where Y is -OR, -Cl, -NHR) to form an acylium ion. libretexts.org

| Derivative | Synthetic Reagent | Key IR Absorption (C=O) | Characteristic ¹H NMR Signal |

|---|---|---|---|

| Diethyl Triacontanedioate | Ethanol, Acid Catalyst | ~1735 cm⁻¹ | Triplet at ~4.1 ppm (O-CH₂) |

| Triacontanedioyl Dichloride | Thionyl Chloride (SOCl₂) | ~1800 cm⁻¹ | Triplet at ~2.9 ppm (α-CH₂) |

| N,N'-Dialkyl Triacontanediamide | Primary Amine | ~1650 cm⁻¹ | Broad signal for N-H proton |

Development of Functionalized this compound Structures for Specific Research Applications

The long aliphatic chain and bifunctional nature of this compound make it an excellent candidate for creating functional materials with specific properties.

Polymers:

Polyesters: this compound is a valuable monomer for the synthesis of long-chain aliphatic polyesters. mdpi.comresearchgate.net Polycondensation with various diols can produce polymers with a wide range of thermal and mechanical properties. rsc.org The long methylene chain of this compound can impart flexibility and hydrophobicity to the polymer backbone. These polyesters are often biodegradable, making them attractive for biomedical and environmental applications. mdpi.com

Polyamides: In a similar fashion, polycondensation of this compound or its diacyl chloride derivative with diamines leads to the formation of long-chain polyamides (nylons). researchgate.netyoutube.com The properties of these nylons, such as melting point and crystallinity, are highly dependent on the length of both the diacid and the diamine monomers. usm.eduresearchgate.net The incorporation of such a long diacid can lead to materials with enhanced flexibility and lower moisture absorption compared to shorter-chain nylons.

Supramolecular Chemistry:

Self-Assembly: Long-chain dicarboxylic acids are known to self-assemble into well-ordered structures through hydrogen bonding between their carboxylic acid groups and van der Waals interactions between their long alkyl chains. acs.org These assemblies can form various structures, such as organogels, in the presence of suitable solvents or co-formers like primary amines. nih.govrsc.org The length of the alkyl chain plays a crucial role in determining the morphology and stability of these self-assembled structures.

Host-Guest Chemistry: The dicarboxylate form of the acid can act as a template for the self-assembly of supramolecular cages. rsc.org The long, flexible chain of triacontanedioate could allow it to be encapsulated within specifically designed host molecules, leading to the formation of novel interlocked structures or responsive molecular systems.

| Application Area | Type of Structure | Key Functional Role of this compound | Potential Properties |

|---|---|---|---|

| Polymer Chemistry | Polyesters, Polyamides researchgate.netresearchgate.net | Long-chain monomer providing flexibility and hydrophobicity. | Biodegradability, high toughness, low moisture absorption. mdpi.comusm.edu |

| Supramolecular Chemistry | Organogels, Self-assembled monolayers | Building block for hydrogen-bonded and van der Waals-driven assemblies. nih.gov | Thermo-reversibility, controllable morphology. rsc.org |

| Materials Science | Coatings, Lubricants | Component imparting hydrophobicity and lubricity. | Water repellency, low friction coefficient. |

Advanced Research on Triacontanedioic Acid in Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

The bifunctional nature of triacontanedioic acid allows it to be a fundamental building block in polycondensation reactions, leading to the formation of long-chain polymers such as polyamides and polyesters.

This compound serves as a diacid monomer in the synthesis of high-molecular-weight polyamides, a class of polymers commonly known as nylons. The polycondensation reaction of this compound with a diamine results in the formation of a polyamide with repeating amide linkages. The general reaction is as follows:

n HOOC-(CH₂)₂₈-COOH + n H₂N-R-NH₂ → [-OC-(CH₂)₂₈-CO-NH-R-NH-]ₙ + 2n H₂O

The resulting polyamides are characterized by their long aliphatic segments derived from the this compound, which influences the polymer's physical and mechanical properties. The synthesis of these high-molecular-weight polymers is typically achieved through melt polycondensation at elevated temperatures, often exceeding 220°C, under a nitrogen atmosphere to prevent oxidation. mdpi.com The molecular weight of the resulting polyamide is a critical factor that determines its end-use applications, with higher molecular weights generally leading to improved mechanical strength and toughness. Long-chain dicarboxylic acids are crucial in the production of specialty nylons and other polyamides. researchgate.net

The incorporation of the very long C30 chain from this compound significantly increases the aliphatic content of the polyamide. This high hydrocarbon content can lead to unique solubility characteristics and thermal behaviors compared to nylons synthesized from shorter-chain diacids like adipic acid (C6) or sebacic acid (C10). mdpi.com

There is a significant drive towards developing polymers from renewable resources to reduce dependence on fossil fuels and mitigate environmental impact. nih.gov Long-chain dicarboxylic acids, including this compound, can be produced through biotechnological routes, such as the fermentation of fatty acids or plant oils by specific yeast strains. rsc.org This bio-based origin makes this compound an attractive monomer for producing sustainable polymers.

Polymers synthesized using this compound, particularly polyesters, are candidates for biodegradable materials. lithoguru.com Aliphatic polyesters are recognized as a leading class of biodegradable polymers because the ester linkages in their backbone are susceptible to hydrolysis and enzymatic degradation, breaking the polymer down into smaller, environmentally benign molecules. allresist.com The rate and extent of biodegradation can be influenced by the chemical structure and crystallinity of the polymer. lithoguru.com

The synthesis of these biodegradable polyesters can be achieved through the thermal polycondensation of this compound with a diol. The resulting materials are being investigated for a range of applications, from packaging to biomedical devices. magtech.com.cnnih.gov The use of bio-based monomers is a key strategy in the development of these environmentally friendly materials. researchgate.net

Influence on Polymeric Material Properties and Performance

The incorporation of the long C30 methylene (B1212753) unit of this compound into a polymer backbone has a profound effect on the material's properties. The extended carbon chain imparts unique characteristics, particularly concerning thermal resistance and flexibility.

The presence of a long, flexible aliphatic chain from this compound generally increases the mobility of the polymer chains. This can lead to a lower glass transition temperature (Tg) and melting temperature (Tm) compared to polymers made with shorter, more rigid diacids. The long methylene sequences reduce the density of polar amide or ester groups, which in turn decreases the intermolecular hydrogen bonding that contributes to higher melting points.

However, the elongated carbon backbone can enhance other properties such as:

Flexibility and Toughness: The long aliphatic chains provide a "soft segment" within the polymer structure, which can significantly improve flexibility and impact resistance. This makes polymers derived from this compound suitable for applications requiring less rigidity.

Hydrophobicity: The high hydrocarbon content increases the water-repellent nature of the material.

The table below illustrates the general effect of increasing the aliphatic diacid chain length on the thermal properties of polyamides, based on representative data for nylons synthesized with various long-chain dicarboxylic acids.

Table 1: Effect of Dicarboxylic Acid Chain Length on Polymer Thermal Properties

| Dicarboxylic Acid | Carbon Chain Length | Resulting Polyamide (with Hexamethylenediamine) | Typical Melting Temperature (Tm) (°C) | Typical Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|---|

| Adipic Acid | 6 | Nylon 6,6 | ~265 | ~50 |

| Sebacic Acid | 10 | Nylon 6,10 | ~220 | ~40 |

| Dodecanedioic Acid | 12 | Nylon 6,12 | ~212 | ~30 |

| Octadecanedioic Acid | 18 | Nylon 6,18 | ~195 | Not clearly defined |

| This compound | 30 | Nylon 6,30 (Projected) | Lower than C18, higher flexibility | Lower than C18 |

Note: Data for Nylon 6,30 is projected based on established trends for long-chain aliphatic polyamides.

Applications in Specialty Polymeric Systems (e.g., Photosensitive Resins)

The unique properties imparted by this compound make it a candidate for use in specialty polymer systems. One area of interest is in the formulation of photosensitive resins, also known as photoresists, which are essential materials in microelectronics and 3D printing.

In these applications, polymers are used to form patterns on a substrate when exposed to light. While this compound itself is not photosensitive, it can be incorporated as a monomer into the polymer backbone of a resin to modify its physical properties. For example, it can be used to synthesize photocurable polyester elastomers. lithoguru.com

The long aliphatic chain of this compound can be leveraged to:

Increase Flexibility: In applications like flexible electronics or 3D printing of non-rigid objects, incorporating a long-chain diacid can provide the necessary elasticity and reduce brittleness in the cured resin. lithoguru.com

Control Adhesion and Viscosity: The chemical structure of the polymer backbone affects the resin's adhesion to substrates and its viscosity, which are critical for processing.

Enhance Performance: In chemically amplified photoresists, the polymer matrix plays a key role in the imaging process. While the photosensitivity comes from a photoacid generator, the polymer's structure, including components derived from dicarboxylic acids, influences properties like etch resistance and solubility. The presence of carboxylic acid groups is fundamental to the function of many photoresists, as their solubility in developer solutions changes upon exposure to light. magtech.com.cn

Research has shown that longer chain aliphatic dicarboxylic acids can lead to photocured elastomers with better mechanical properties. lithoguru.com By adjusting the length of the diacid, the physicochemical properties of the resulting photocurable polymers can be finely tuned for specific applications. lithoguru.com

Future Perspectives and Emerging Research Avenues

Integrated Omics Approaches for Comprehensive Biological System Understanding

A holistic understanding of the biological systems that produce triacontanedioic acid and other long-chain dicarboxylic acids (LCDCAs) is fundamental for enhancing their biosynthesis. Integrated omics technologies—genomics, transcriptomics, proteomics, and metabolomics—are pivotal in unraveling the complex molecular networks governing the production of these compounds, particularly in plants where they are components of protective polymers like cutin and suberin. oup.comnih.gov

By combining these high-throughput techniques, researchers can identify novel genes, enzymes, and regulatory factors involved in the biosynthetic pathways of cutin and suberin monomers. oup.com For instance, transcriptomic and metabolomic analyses of plant epidermal layers can reveal correlations between gene expression profiles and the accumulation of specific lipid monomers, including this compound. biorxiv.orgoup.comresearchgate.net This integrated approach allows for the construction of detailed metabolic maps and the identification of rate-limiting steps and regulatory hubs that can be targeted for genetic modification.

Systems biology, which utilizes these multi-omics datasets, aims to create predictive models of cellular metabolism. frontiersin.org Such models can simulate the effects of genetic perturbations, helping to design more effective metabolic engineering strategies before their implementation in the lab. nih.govnih.gov This approach moves beyond the study of individual components to a comprehensive view of the entire biological system, accelerating the discovery and characterization of the molecular machinery responsible for this compound synthesis. frontiersin.orgmdpi.com

Table 1: Application of Omics Technologies in Understanding Dicarboxylic Acid Biosynthesis

| Omics Technology | Key Application | Expected Insights | Relevant Findings Source |

|---|---|---|---|

| Genomics | Identification of genes encoding biosynthetic enzymes (e.g., P450s, acyltransferases). | Discovery of novel catalysts and regulatory genes for pathway engineering. | oup.com |

| Transcriptomics | Analysis of gene expression under different conditions or in specific tissues. | Pinpointing key genes actively involved in LCDCA production. | biorxiv.orgoup.com |

| Proteomics | Quantification of proteins to understand enzyme levels and post-translational modifications. | Identifying rate-limiting enzymes and regulatory protein interactions. | nih.gov |

| Metabolomics | Profiling of small-molecule intermediates and final products in a biological system. | Mapping metabolic fluxes and identifying pathway bottlenecks. | nih.gov |

| Integrative Multi-Omics | Combining datasets to build comprehensive models of metabolic networks. | A holistic view of cellular regulation, enabling predictive systems biology. | researchgate.netfrontiersin.orgmdpi.com |

Metabolic Engineering Strategies for Enhanced this compound Biosynthesis

The industrial production of this compound via microbial fermentation is a highly promising alternative to traditional chemical synthesis. Oleaginous yeasts, such as Yarrowia lipolytica and species of Candida, are particularly well-suited for this purpose as they can be engineered to produce high levels of dicarboxylic acids from renewable feedstocks like vegetable oils and fatty acids. researchgate.netdntb.gov.ua

Several key metabolic engineering strategies have been developed to enhance the production of LCDCAs in these microbial cell factories. A primary strategy involves blocking the native β-oxidation pathway, which is responsible for fatty acid degradation. By deleting the genes encoding acyl-CoA oxidases, the metabolic flux of fatty acids can be redirected towards the ω-oxidation pathway, which leads to the synthesis of dicarboxylic acids. researchgate.net

Further enhancements can be achieved by overexpressing the key enzymes of the ω-oxidation pathway. This includes cytochrome P450 enzymes and their redox partner, NADPH-cytochrome P450 reductase, which catalyze the initial and often rate-limiting hydroxylation step. researchgate.net Additionally, engineering fatty acid transporter proteins on the cell and peroxisome membranes can improve the uptake of substrates and the intracellular trafficking of fatty acids, leading to higher conversion rates. nih.gov The systematic application of these strategies has been shown to significantly increase the yield and productivity of LCDCAs in engineered yeast strains. researchgate.netnih.gov

| Triglyceride Synthesis Genes (e.g., DGA1, LRO1) | Gene Deletion/Knockout | Reduces the storage of fatty acids in lipid bodies, making more substrate available for conversion. | researchgate.net |

Novel Applications in Biorefineries and Sustainable Chemical Production

This compound and other LCDCAs are recognized as valuable platform chemicals that can be derived from renewable biomass. researchgate.netrsc.org These molecules serve as versatile building blocks for the synthesis of a wide array of high-performance polymers, including polyamides, polyesters, and polyurethanes. The presence of two carboxylic acid groups allows them to act as monomers in condensation polymerization reactions, creating long-chain polymers with unique properties conferred by the 30-carbon aliphatic chain, such as flexibility, hydrophobicity, and thermal stability.

In the context of a modern biorefinery, engineered microbes could convert agricultural residues or waste oils into this compound. nih.gov This bio-based product can then substitute for petroleum-derived dicarboxylic acids, such as adipic acid, in various industrial applications, including the manufacturing of lubricants, adhesives, and coatings. researchgate.net The transition to bio-based production of these key chemical intermediates is a critical step toward a circular economy, reducing greenhouse gas emissions and dependence on fossil fuels. researchgate.netnih.gov

The development of efficient and economically viable biotechnological routes to this compound is essential for realizing its potential. nih.gov Continued research into optimizing fermentation processes and downstream purification will be crucial for making this bio-based platform chemical competitive with its petrochemical counterparts and for opening up new markets for sustainable materials. nih.govenergy.govrenewable-carbon.eu

Interdisciplinary Research on Environmental Biogeochemistry and Biotechnological Innovation

The study of this compound also intersects with environmental science, particularly in the field of biogeochemistry. Long-chain dicarboxylic acids are known components of suberin, a protective biopolymer found in plant roots. researchgate.net As such, these molecules are released into the soil and can serve as robust biomarkers for tracking root inputs into soil organic matter. nih.gov Their stability and chain-length-dependent properties make them useful tracers for investigating the biogeochemical cycling of carbon and understanding soil and sediment formation processes. nih.govwikipedia.org

The synergy between environmental biogeochemistry and biotechnology creates a powerful feedback loop. Understanding the natural synthesis and degradation of this compound in the environment can inform the design of more efficient and sustainable biotechnological production processes. inpart.io For example, discovering novel enzymes from soil microbes that metabolize these long-chain acids could provide new biocatalysts for industrial applications. This interdisciplinary approach, combining the study of natural cycles with targeted engineering, is essential for driving innovation in the production and application of sustainable, bio-based chemicals. ebgscience.org

Q & A

Q. How can computational modeling address gaps in understanding this compound’s reactivity with oxidizing agents?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density profiles and identify reactive sites. Validate predictions via experimental kinetics: monitor reaction progress with FTIR (C=O stretching at 1700 cm⁻¹) under controlled O₂ exposure. Compare activation energies (Ea) from Arrhenius plots to model outputs .

Q. What statistical approaches are optimal for analyzing contradictory bioactivity data in this compound studies?

- Methodology : Apply meta-analysis techniques to aggregate datasets from independent studies. Use Cochran’s Q test to assess heterogeneity and random-effects models to calculate pooled effect sizes. Stratify by variables like assay type (e.g., in vitro vs. in vivo) and dosage ranges to identify confounding factors .

Methodological Frameworks

Q. How to design a reproducible synthesis protocol for this compound derivatives?

- Framework :

Route Selection : Opt for carboxylation of triacontanol using Jones oxidation (CrO₃/H₂SO₄) or enzymatic catalysis (Candida antarctica lipase B) .

Process Optimization : Use design of experiments (DoE) to vary temperature (60–100°C), catalyst loading (5–20 mol%), and reaction time (6–24 hrs).

Characterization : Validate product identity via GC-MS and quantify yield gravimetrically .

Q. What criteria should guide the selection of analytical techniques for studying this compound in complex matrices?

- Framework : Prioritize specificity (e.g., LC-MS/MS for trace detection in biological samples), sensitivity (fluorescence detection for low-concentration assays), and compatibility with sample preparation steps (e.g., solid-phase extraction for lipid-rich matrices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.